Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate
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Description
Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate is a derivative of isophthalic acid, an aromatic dicarboxylic acid. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used in the manufacture of polymers, particularly polyurethanes. This compound has a wide range of applications in the chemical and pharmaceutical industries, and is of great interest to scientists and engineers.
Scientific Research Applications
Gold(I) Chemistry Applications
Dimethyl 5-aminoisophthalate, a derivative closely related to the compound , has been utilized as a ligand in gold(I) chemistry. It has been shown to form model complexes for macrocyclic gold compounds, illustrating its utility in synthesizing dinuclear complexes and ionic compounds with gold(I), which display significant Au···Au interactions. These compounds have been characterized by single-crystal X-ray diffraction, highlighting their potential in the development of new gold-based materials (Wiedemann, Gamer, & Roesky, 2009).
Synthesis and Optical Activity Research
Research into the synthesis conditions and optical activity of closely related dimethyl 5-substituted isophthalates has led to the development of compounds with higher yields and insights into their reaction mechanisms. These findings contribute to a better understanding of the compound's chemistry and its potential applications in various fields, including materials science and pharmaceuticals (Pen, 2014).
Development of Novel Polyesters
The compound has been explored as a monomer in the synthesis of novel wholly aromatic polyesters, demonstrating good thermal stability and solubility in various solvents. These polyesters have been characterized using several techniques, including FT-IR, NMR, and thermogravimetric analysis, indicating their potential for use in high-performance materials (Mallakpour & Kolahdoozan, 2007).
Reactivity Towards Organic Isocyanides
The reactivity of group 4 metal alkyl and metallacyclic compounds supported by aryloxide ligands toward organic isocyanides has been investigated, utilizing dimethyl compounds in the process. This research provides valuable insights into the compound's reactivity and potential applications in organometallic chemistry (Thorn, Fanwick, & Rothwell, 1999).
Microwave-Assisted Synthesis of Polyamides
The compound has also been used in the microwave-assisted synthesis of novel optically active polyamides, illustrating the efficiency of this method in producing polymers with good yields and desirable properties. This research underscores the potential of the compound in facilitating the development of new polymeric materials (Mallakpour & Taghavi, 2008).
properties
IUPAC Name |
dimethyl 5-[[amino-(diaminomethylideneamino)methylidene]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4/c1-20-9(18)6-3-7(10(19)21-2)5-8(4-6)16-12(15)17-11(13)14/h3-5H,1-2H3,(H6,13,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJJZRHMSVZFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N=C(N)N=C(N)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662270 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate |
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